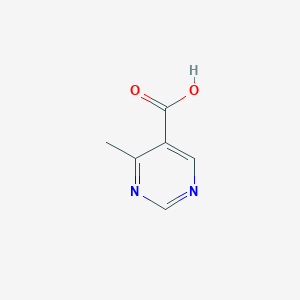

4-Methylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRYVXAAUYHOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565464 | |

| Record name | 4-Methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157335-92-7 | |

| Record name | 4-Methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-5-pyrimidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a scaffold for novel therapeutics.

Core Compound Identification and Properties

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in many biologically active molecules, including nucleobases. The presence of both a methyl and a carboxylic acid group on this scaffold provides opportunities for diverse chemical modifications, making it a valuable building block in the design of new pharmacologically active agents.

CAS Number: 157335-92-7

Chemical Structure:

Figure 1: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 157335-92-7 |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| Physical State | Solid |

| InChI Key | MGRYVXAAUYHOSI-UHFFFAOYSA-N |

| SMILES | O=C(O)C1=CN=CN=C1C |

Synthesis and Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methods for analogous pyrimidine-5-carboxylates. A likely precursor is an ester derivative, such as ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, which can be synthesized and subsequently converted to the desired carboxylic acid.

Proposed Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

A common method for the synthesis of substituted pyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine or a related species. For the synthesis of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, a likely route involves the reaction of ethyl 2-(ethoxymethylene)acetoacetate with S-methylisothiourea.[1]

Figure 2: Proposed synthesis workflow for the ester precursor.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 2-(ethoxymethylene)acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add S-methylisothiourea (1 equivalent) and a base like triethylamine (1 equivalent).[1]

-

Reaction Conditions: The reaction mixture is typically stirred at reflux for an extended period, for instance, 48 hours, to ensure complete reaction.[1]

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then diluted with water and extracted with an organic solvent such as dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by crystallization from a suitable solvent system like ethanol/water to yield the pure ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.[1]

Hydrolysis to this compound

The final step to obtain this compound is the hydrolysis of the ester group. This can be achieved under either acidic or basic conditions.

Experimental Protocol:

-

Basic Hydrolysis: The ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is heated to reflux and the reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC).

-

Acidification: Upon completion of the reaction, the mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Isolation: The precipitated this compound is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

Applications in Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents.[2] this compound, as a functionalized pyrimidine, serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity.

Role as a Pharmacophore in Anticancer and Antiviral Agents

Derivatives of pyrimidine-5-carboxylic acid have been investigated as potential inhibitors of various enzymes crucial for cell proliferation and viral replication.[3] For instance, some pyrimidine derivatives have shown activity as inhibitors of protein kinases, which are key targets in cancer therapy.[4]

Furthermore, the dihydroxypyrimidine (DHP) carboxylic acid scaffold has been identified as a key chemotype in the development of antiviral drugs, such as inhibitors of HIV-1 integrase and HCV NS5B polymerase.[5] This highlights the potential of the pyrimidine carboxylic acid moiety to chelate metal ions in the active sites of viral enzymes, thereby inhibiting their function.

Inhibition of Pyrimidine Biosynthesis: A Broad-Spectrum Antiviral Strategy

A significant area of interest for pyrimidine derivatives is their potential to inhibit the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotide triphosphates, which are required for both host cell and viral nucleic acid replication. One of the key enzymes in this pathway is dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, which can have a potent and broad-spectrum antiviral effect.[6] Small molecule inhibitors targeting host cell proteins like DHODH are attractive as they are less likely to lead to the development of viral resistance.[6]

Figure 3: Inhibition of the de novo pyrimidine biosynthesis pathway.

Derivatives of this compound could potentially be designed to target DHODH, offering a promising avenue for the development of broad-spectrum antiviral agents. The carboxylic acid moiety is often crucial for binding to the active site of such enzymes.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its structured pyrimidine core, coupled with functional groups amenable to chemical modification, makes it an attractive starting point for the synthesis of novel therapeutic agents. The established importance of the pyrimidine-5-carboxylic acid scaffold in targeting key enzymes in cancer and viral diseases underscores the value of this compound for further investigation by researchers and scientists in the pharmaceutical industry. Future studies focusing on the synthesis of a diverse library of derivatives and their subsequent biological evaluation are warranted to fully explore the therapeutic potential of this promising chemical entity.

References

- 1. 4-METHYL-2-METHYLSULFANYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Pyrimidine-5-carboxylic acid | 4595-61-3 | Benchchem [benchchem.com]

- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Solubility of 4-Methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-Methylpyrimidine-5-carboxylic acid. Due to the limited publicly available quantitative data for this specific compound in various organic solvents, this document focuses on its aqueous solubility and provides a detailed, adaptable experimental protocol for determining its solubility in other solvents of interest.

Core Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | Not Specified | 16.9 | Not Specified |

Qualitative Solubility Profile:

Based on the chemical structure, this compound is expected to be soluble in polar organic solvents such as:

-

Dimethyl Sulfoxide (DMSO)

-

Methanol

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

It is anticipated to have lower solubility in nonpolar solvents like hexanes.

Experimental Protocols

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound. This protocol, based on the widely accepted shake-flask method, can be adapted for various solvents.

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is a critical parameter in drug discovery and development.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., Water, DMSO, Methanol, DMF, THF)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL glass vials)

-

Magnetic stir bars or orbital shaker

-

Constant temperature incubator or water bath

-

Filtration device (e.g., 0.45 µm syringe filters) or centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes for standard solution preparation.

2. Experimental Workflow:

The following diagram illustrates the logical workflow for determining the thermodynamic solubility of this compound.

Navigating the Crystalline Landscape of Pyrimidine Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the crystallographic analysis of pyrimidine carboxylic acids, a class of compounds with significant interest in pharmaceutical research. While a specific crystal structure for 4-Methylpyrimidine-5-carboxylic acid is not publicly available at the time of this writing, this document synthesizes available crystallographic data from closely related analogues to offer a comprehensive understanding of their structural characteristics. Detailed experimental protocols for synthesis and single-crystal X-ray diffraction are presented, alongside a generalized workflow for crystal structure determination. This guide aims to equip researchers with the foundational knowledge necessary for the structural elucidation of novel pyrimidine carboxylic acid derivatives.

Introduction

Pyrimidine carboxylic acids are heterocyclic compounds that form the backbone of numerous biologically active molecules, including pharmaceuticals and agrochemicals. The spatial arrangement of atoms within their crystal lattice is fundamental to understanding their physicochemical properties, such as solubility, stability, and, crucially, their interaction with biological targets. X-ray crystallography remains the gold standard for unequivocally determining the three-dimensional structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.

This guide focuses on the structural analysis of pyrimidine carboxylic acids, with a particular interest in the titular compound, this compound. Despite a thorough search of crystallographic databases, no public crystal structure determination for this specific molecule has been identified. Therefore, this document will leverage data from structurally similar pyrimidine carboxylic acids to provide a representative understanding of the crystallographic features of this class of compounds.

Crystallographic Data of Related Pyrimidine Derivatives

Table 1: Crystallographic Data for Pyrimidine-4-carboxylic acid [1][2]

| Parameter | Value |

| Chemical Formula | C₅H₄N₂O₂ |

| Molecular Weight | 124.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.0080(12) |

| b (Å) | 6.3519(13) |

| c (Å) | 7.4834(15) |

| β (°) | 112.20(3) |

| Volume (ų) | 264.41(9) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| R-factor | 0.048 |

Table 2: Crystallographic Data for 4,6-dichloro-5-methylpyrimidine [3]

| Parameter | Value |

| Chemical Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.463(5) |

| b (Å) | 7.827(5) |

| c (Å) | 11.790(5) |

| β (°) | 93.233(5) |

| Volume (ų) | 687.6(7) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| R-factor | 0.068 |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of high-quality crystalline material and culminates in the refinement of the crystallographic model. The following sections detail generalized experimental protocols for these key stages, based on methodologies reported for related pyrimidine carboxylic acids.

Synthesis and Crystallization

The synthesis of pyrimidine carboxylic acids can be achieved through various organic chemistry routes. For instance, the synthesis of pyrimidine-4-carboxylic acid has been reported via the oxidation of 4-methylpyrimidine.[1][2]

Synthesis of Pyrimidine-4-carboxylic Acid: [1][2]

-

A solution of 4-methylpyrimidine and sodium hydroxide in water is prepared.

-

A hot aqueous solution of potassium permanganate is added dropwise to the stirred solution over several hours.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

Excess potassium permanganate is decomposed by the addition of methanol.

-

The hot solution is filtered to remove manganese dioxide, and the solid is washed with water.

-

The filtrate and washings are combined, concentrated, and then acidified with concentrated HCl to a pH of 2-3.

-

The resulting precipitate of crude pyrimidine-4-carboxylic acid is collected after cooling.

-

Recrystallization from a water-methanol mixture yields colorless crystals suitable for X-ray diffraction.

Crystallization: The key to a successful crystal structure determination lies in the growth of single, defect-free crystals. Slow evaporation of the solvent from a saturated solution at room temperature is a commonly employed technique. Other methods include slow cooling of a saturated solution and vapor diffusion. The choice of solvent is critical and often determined empirically.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.

Data Collection and Structure Refinement: [1][3]

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K or 293 K) to minimize thermal vibrations of the atoms.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα), rotates the crystal while irradiating it with X-rays.

-

The diffraction pattern, consisting of a series of reflections of varying intensities, is recorded by a detector.

-

The collected data is processed to determine the unit cell dimensions and space group of the crystal.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located in the difference Fourier map and refined isotropically, or they are placed in calculated positions.

Mandatory Visualizations

Experimental Workflow for Crystal Structure Determination

References

Spectral Analysis of 4-Methylpyrimidine-5-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for 4-Methylpyrimidine-5-carboxylic acid (C₆H₆N₂O₂), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the analytical characterization of this molecule.

Due to the limited availability of a complete, publicly accessible dataset for this compound, this guide synthesizes expected spectral features based on data from closely related analogues and established principles of spectroscopic analysis.

Molecular Structure and Overview

This compound features a pyrimidine ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 5-position. This structure dictates the characteristic signals observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are crucial for its identification and characterization.

Molecular Formula: C₆H₆N₂O₂ Molecular Weight: 138.12 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxyl group. An important characteristic noted in the literature is the potential for regioselective covalent hydration at the 2- and 4-ring positions when in dilute aqueous acid, which can result in additional signals.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H2 (Pyrimidine ring) | ~9.2 - 9.4 | Singlet | 1H | Deshielded due to adjacent nitrogen atoms. |

| H6 (Pyrimidine ring) | ~8.9 - 9.1 | Singlet | 1H | Deshielded by the adjacent nitrogen and the carboxylic acid group. |

| -CH₃ (Methyl group) | ~2.6 - 2.8 | Singlet | 3H | Typical range for a methyl group attached to an aromatic ring. |

| -COOH (Carboxylic acid) | > 12.0 | Broad Singlet | 1H | Highly deshielded, broad signal characteristic of a carboxylic acid proton. Exchangeable with D₂O. |

Note: Predicted shifts are based on analogous compounds and general substituent effects. The solvent used can significantly influence the chemical shifts, especially for the acidic proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic acid) | ~165 - 175 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |

| C2 (Pyrimidine ring) | ~158 - 162 | Deshielded due to two adjacent nitrogen atoms. |

| C4 (Pyrimidine ring) | ~160 - 165 | Attached to the methyl group and a nitrogen atom. |

| C6 (Pyrimidine ring) | ~155 - 159 | Deshielded by adjacent nitrogen and carboxylic acid group. |

| C5 (Pyrimidine ring) | ~120 - 125 | Attached to the carboxylic acid group. |

| -CH₃ (Methyl group) | ~20 - 25 | Typical range for an aryl-bound methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the pyrimidine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic acid) | 2500 - 3300 | Strong, Very Broad | Characteristic broad stretch due to hydrogen bonding.[2][3] |

| C-H (Aromatic/Methyl) | 2900 - 3100 | Medium-Weak | Stretching vibrations of C-H bonds on the ring and methyl group. |

| C=O (Carboxylic acid) | 1680 - 1720 | Strong, Sharp | Carbonyl stretch, position indicates conjugation with the pyrimidine ring.[2][3] |

| C=N, C=C (Aromatic) | 1450 - 1620 | Medium-Strong | Aromatic ring stretching vibrations. |

| C-O (Carboxylic acid) | 1210 - 1320 | Strong | Stretching vibration of the C-O single bond.[3] |

| O-H Bend | 910 - 950 | Medium, Broad | Out-of-plane bend for the carboxylic acid OH group.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Fragmentation Pathway | Notes |

| 138 | [M]⁺ | Molecular Ion | Corresponds to the molecular weight of the compound. |

| 121 | [M-OH]⁺ | Loss of hydroxyl radical | Common fragmentation for carboxylic acids. |

| 94 | [M-COOH]⁺ or [M-44] | Loss of the carboxyl group (decarboxylation) | A significant fragment corresponding to the 4-methylpyrimidine cation radical. |

| 93 | [M-COOH-H]⁺ | Loss of carboxyl group and a hydrogen atom | Fragmentation of the pyrimidine ring. |

Experimental Protocols

Standard analytical techniques are employed to acquire the spectral data for compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).

-

¹H NMR Acquisition: Acquire spectra with a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for sufficient signal-to-noise.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is plotted, and the peak positions (in cm⁻¹) are identified.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for generating fragments.

-

Acquisition: Introduce the sample into the ion source. For EI, a standard electron energy of 70 eV is used. The analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values. The molecular ion peak is identified, and the fragmentation pattern is analyzed to support the proposed structure.

Workflow Visualization

The logical flow from sample preparation to final spectral analysis and interpretation is a critical process in chemical characterization.

Caption: Workflow for the spectral analysis of a chemical compound.

This guide serves as a foundational reference for the spectral properties of this compound. Experimental validation remains essential for confirming these characteristics in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis of 4-Methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a primary synthesis mechanism for 4-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a cyclocondensation reaction to form the pyrimidine ring, followed by hydrolysis to yield the final carboxylic acid.

Synthesis Pathway Overview

The principal synthesis route for this compound proceeds in two main stages:

-

Cyclocondensation: The formation of ethyl 4-methylpyrimidine-5-carboxylate from the reaction of a suitable three-carbon electrophilic component with formamidine. A highly relevant precursor for this reaction is ethyl 2-(ethoxymethylene)acetoacetate, which provides the necessary carbon backbone for the pyrimidine ring with the desired substitution pattern.

-

Hydrolysis: The saponification of the resulting ethyl ester to the corresponding carboxylic acid using a base, followed by acidification.

This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achieved in pyrimidine ring synthesis through cyclocondensation reactions.

Reaction Mechanism

The core of this synthesis is the construction of the pyrimidine ring. The mechanism for the cyclocondensation of ethyl 2-(ethoxymethylene)acetoacetate with formamidine can be described as follows:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of formamidine on the electrophilic β-carbon of the ethoxymethylene group of ethyl 2-(ethoxymethylene)acetoacetate.

-

Intramolecular Cyclization: This is followed by an intramolecular condensation where the second nitrogen atom of the formamidine intermediate attacks the ketone carbonyl carbon.

-

Dehydration and Tautomerization: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring, yielding ethyl 4-methylpyrimidine-5-carboxylate.

The subsequent hydrolysis of the ethyl ester is a standard saponification reaction, proceeding via nucleophilic acyl substitution.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Ethyl 4-methylpyrimidine-5-carboxylate

-

Materials:

-

Ethyl 2-(ethoxymethylene)acetoacetate

-

Formamidine acetate

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Water

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To this solution, formamidine acetate is added, and the mixture is stirred until the salt is fully dissolved.

-

Ethyl 2-(ethoxymethylene)acetoacetate is then added dropwise to the reaction mixture at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The resulting residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl 4-methylpyrimidine-5-carboxylate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Hydrolysis)

-

Materials:

-

Ethyl 4-methylpyrimidine-5-carboxylate

-

Sodium hydroxide (or potassium hydroxide)

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

The ethyl 4-methylpyrimidine-5-carboxylate obtained from the previous step is dissolved in a mixture of ethanol and water in a round-bottom flask.

-

A solution of sodium hydroxide in water is added to the flask.

-

The mixture is heated to reflux and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

The precipitated solid, this compound, is collected by vacuum filtration.

-

The solid is washed with cold water and then dried in a vacuum oven to yield the pure product.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. The yields are based on analogous pyrimidine syntheses and may vary depending on the specific reaction conditions and scale.

| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature | Time | Yield (%) | Purity (%) |

| 1. Ethyl 4-methylpyrimidine-5-carboxylate | Ethyl 2-(ethoxymethylene)acetoacetate | Formamidine acetate | Ethanol | Sodium ethoxide | Reflux | 4-6 h | 75-85 | >95 |

| 2. This compound | Ethyl 4-methylpyrimidine-5-carboxylate | Sodium hydroxide | Ethanol/Water | - | Reflux | 2-4 h | 85-95 | >98 |

Visualizations

Diagram 1: Synthesis Pathway of this compound

Biological Screening of 4-Methylpyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological screening of 4-Methylpyrimidine-5-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from the known biological activities of structurally similar pyrimidine derivatives to propose a robust screening strategy. This guide details potential therapeutic applications, outlines relevant experimental protocols, and presents hypothetical data based on related compounds to serve as a foundational resource for researchers initiating studies on this molecule. The pyrimidine scaffold is a well-established pharmacophore with diverse biological activities, and this compound represents a promising candidate for further investigation.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are integral to numerous biological processes. This structural motif is a cornerstone in medicinal chemistry, with pyrimidine-containing compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This compound, a simple substituted pyrimidine, holds potential for biological activity due to its structural similarity to known bioactive molecules. This guide aims to provide a framework for the systematic biological evaluation of this compound.

Potential Therapeutic Areas and Biological Activities

Based on the known activities of related pyrimidine carboxylic acids and their derivatives, the primary areas for the biological screening of this compound should include:

-

Antimicrobial Activity: Pyrimidine derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.

-

Anticancer Activity: The pyrimidine nucleus is present in many established and experimental anticancer agents that interfere with DNA synthesis or kinase signaling.

-

Enzyme Inhibition: The carboxylic acid moiety, combined with the pyrimidine ring, makes it a candidate for inhibiting various enzymes, such as kinases, dihydrofolate reductase (DHFR), or cyclooxygenases (COX).

Proposed Experimental Screening Protocols

The following sections detail standardized protocols for evaluating the biological activity of this compound in the proposed therapeutic areas.

Antimicrobial Susceptibility Testing

A primary screening for antimicrobial activity can be conducted using the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for active compounds.

3.1.1. Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

-

Microbial Strains:

-

Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

-

Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Fungal strains: Candida albicans (ATCC 10231), Aspergillus flavus (ATCC 9643)

-

-

Procedure:

-

Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

-

Inoculate the agar surface with a standardized microbial suspension.

-

Create wells (6 mm diameter) in the agar.

-

Add a specific concentration (e.g., 1 mg/mL) of this compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

-

Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (solvent alone).

-

Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48-72 hours (fungi).

-

Measure the diameter of the zone of inhibition around each well.

-

3.1.2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.

-

Procedure:

-

Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth or Sabouraud Dextrose broth.

-

Add a standardized microbial inoculum to each well.

-

Include a positive control (microorganism without the compound) and a negative control (broth alone).

-

Incubate the plates under the same conditions as the agar well diffusion assay.

-

Determine the MIC by visual inspection for the absence of turbidity.

-

In Vitro Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

-

Cell Lines:

-

Human breast adenocarcinoma: MCF-7

-

Human colon carcinoma: HCT-116

-

Human lung carcinoma: A549

-

Normal human cell line (for cytotoxicity comparison): e.g., Human Dermal Fibroblasts (HDF)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Enzyme Inhibition Assays

Given the structural features of this compound, screening against relevant enzyme targets is warranted. A general protocol for a kinase inhibition assay is provided as an example.

-

Target Enzyme: A representative kinase (e.g., a Cyclin-Dependent Kinase like CDK2)

-

Assay Principle: Measurement of the phosphorylation of a substrate by the kinase using methods like Fluorescence Resonance Energy Transfer (FRET) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Procedure (Illustrative using ADP-Glo™):

-

In a 96-well plate, add the kinase, its substrate, ATP, and varying concentrations of this compound in a suitable buffer.

-

Incubate the reaction mixture to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.

-

The amount of light generated is proportional to the kinase activity.

-

Calculate the IC50 value from the dose-response curve.

-

Data Presentation (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound based on the activities of structurally related pyrimidine derivatives found in the literature. Note: This data is illustrative and not based on actual experimental results for this compound.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) at 1 mg/mL | MIC (µg/mL) |

| S. aureus | 14 | 128 |

| B. subtilis | 16 | 64 |

| E. coli | 10 | 256 |

| P. aeruginosa | 8 | >512 |

| C. albicans | 12 | 128 |

Table 2: Hypothetical Anticancer Activity (IC50) of this compound

| Cell Line | IC50 (µM) after 48h exposure |

| MCF-7 | 75.2 |

| HCT-116 | 98.5 |

| A549 | 110.8 |

| HDF | >200 |

Table 3: Hypothetical Enzyme Inhibition (IC50) of this compound

| Enzyme Target | IC50 (µM) |

| CDK2 | 45.6 |

| DHFR | 82.1 |

| COX-2 | 65.3 |

Visualizations

The following diagrams illustrate key experimental workflows and a potential signaling pathway that could be investigated.

Caption: Workflow for antimicrobial screening.

Caption: Workflow for in vitro anticancer screening.

Caption: Hypothetical inhibition of the CDK2 signaling pathway.

Conclusion

While this compound is a relatively understudied compound, its core pyrimidine structure suggests significant potential for biological activity. This technical guide provides a comprehensive framework for its systematic screening against microbial pathogens, cancer cell lines, and relevant enzymatic targets. The detailed protocols and hypothetical data serve as a valuable starting point for researchers to unlock the therapeutic potential of this and other related pyrimidine derivatives. Further investigation is warranted to validate these hypotheses and to elucidate the specific mechanisms of action.

An In-depth Technical Guide to 4-Methylpyrimidine-5-carboxylic Acid: Discovery, History, and Synthesis

Introduction

4-Methylpyrimidine-5-carboxylic acid, a heterocyclic organic compound, holds a significant position in the landscape of medicinal chemistry and drug development. As a derivative of pyrimidine, a fundamental component of nucleic acids, this molecule and its analogues have attracted considerable interest from researchers. The strategic placement of a methyl group at the 4-position and a carboxylic acid group at the 5-position of the pyrimidine ring provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide delves into the historical context of its discovery, details key synthetic methodologies, and explores its relevance in the broader field of biomedical research.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 157335-92-7 | [1] |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.126 g/mol | [1] |

| Synonyms | 4-Methyl-pyrimidine-5-carboxylic acid | [1] |

Historical Perspective and Discovery

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its origins can be traced back to the early explorations of pyrimidine chemistry. The scientific inquiry into pyrimidine derivatives began with the isolation of uric acid in 1776.[2] Early 20th-century research laid the groundwork for the synthesis of various pyrimidine-5-carboxylic acid derivatives. A notable publication by Elizabeth Ballard and Treat B. Johnson in 1941 in the Journal of the American Chemical Society detailed the synthesis of several derivatives of pyrimidine-5-carboxylic acid, signaling an early interest in this class of compounds for potential biological applications.[3][4]

The synthesis of the specific 4-methyl variant likely emerged from systematic studies on the oxidation of substituted pyrimidines. The oxidation of methylpyridines to their corresponding carboxylic acids was a subject of investigation in the mid-20th century, with a 1949 paper in The Journal of Organic Chemistry detailing such transformations.[5][6] This foundational work on pyridine analogs would have informed similar synthetic strategies for the pyrimidine series. The methods described in later literature for the synthesis of what is often interchangeably called "4-pyrimidinecarboxylic acid" from 4-methylpyrimidine are a direct extension of this chemical principle.[7]

Key Synthetic Methodologies

The primary route for the synthesis of this compound involves the oxidation of the readily available precursor, 4-methylpyrimidine. Two well-documented methods utilize strong oxidizing agents to achieve this transformation.

Experimental Protocol 1: Oxidation with Potassium Permanganate

This method employs potassium permanganate in an aqueous solution to oxidize the methyl group at the 4-position of the pyrimidine ring to a carboxylic acid.

Materials:

-

4-methylpyrimidine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure: [8]

-

A solution of potassium permanganate (31.6 mmol) in hot water (75 ml, ~350 K) is added dropwise over 3 hours to a stirred aqueous solution of 4-methylpyrimidine (21.3 mmol) and NaOH (5 mmol) in 8 ml of water.

-

The reaction mixture is stirred for an additional 30 minutes.

-

Methanol (1 ml) is added to decompose any excess potassium permanganate.

-

The hot solution is filtered, and the solid residue is washed twice with 5 ml of water.

-

The filtrate and washings are combined and concentrated to approximately 15 ml.

-

The solution is then acidified to a pH of 2-3 with concentrated HCl.

-

Upon cooling to room temperature, the product, this compound, precipitates and is collected.

Experimental Protocol 2: Oxidation with Selenium Dioxide

An alternative method involves the use of selenium dioxide in pyridine, which offers a different selectivity and reaction condition profile.

Materials:

-

4-methylpyrimidine

-

Selenium dioxide (SeO₂)

-

Pyridine

-

Water

-

Diethyl ether

Procedure: [7]

-

Selenium dioxide (0.685 mol) is added to a solution of 4-methylpyrimidine (0.457 mol) in pyridine (300 mL) at a temperature of 55-60 °C.

-

The mixture is stirred for 2 hours at this temperature and then for an additional 3 hours at 85-90 °C.

-

After cooling and stirring at room temperature overnight, the mixture is filtered, and the residue is washed with pyridine (50 mL).

-

The solvent is evaporated.

-

The solid is washed with water (20 mL) and diethyl ether (50 mL) and then dried under vacuum to yield crude this compound.

Biological Significance and Applications

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of pyrimidine derivatives exhibits a vast range of biological activities, making them crucial pharmacophores in drug discovery.[9][10][11] The pyrimidine nucleus is a cornerstone in the development of therapeutic agents across various disease areas.

Pyrimidine-containing compounds have been developed as:

-

Anticancer Agents: They can act as inhibitors of crucial cell cycle regulators like cyclin-dependent kinases (CDKs).[2]

-

Antiviral Agents: The pyrimidine scaffold is central to many antiviral drugs that interfere with viral replication.[12]

-

Antibacterial and Antifungal Agents: Pyrimidine derivatives have shown efficacy against a range of microbial pathogens.[11]

-

Anti-inflammatory Drugs: Certain pyrimidine analogs exhibit anti-inflammatory properties.[10]

The carboxylic acid moiety at the 5-position is of particular interest as it can participate in crucial binding interactions with biological targets, such as metal ions within the active sites of enzymes.[2] This makes this compound a valuable building block for creating more complex molecules with tailored biological activities. Its derivatives have been investigated as plant growth stimulants, demonstrating biological activity even at low concentrations.[13]

Conclusion

This compound, while not having a dramatic discovery story, represents an important molecule within the rich history of pyrimidine chemistry. Its synthesis, primarily through the oxidation of 4-methylpyrimidine, is well-established, providing a reliable source for further chemical exploration. The true value of this compound lies in its potential as a versatile building block for the development of novel therapeutic agents. The proven and diverse biological activities of the pyrimidine scaffold underscore the continued importance of derivatives like this compound in the ongoing quest for new and effective medicines. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted and holds promise for future drug discovery efforts.

References

- 1. exchemistry.com [exchemistry.com]

- 2. Pyrimidine-5-carboxylic acid | 4595-61-3 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.uni-lj.si [journals.uni-lj.si]

A Guide to Theoretical Investigations of 4-Methylpyrimidine-5-carboxylic Acid for Drug Discovery and Materials Science

For immediate release

This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the study of 4-methylpyrimidine-5-carboxylic acid. Intended for researchers, computational chemists, and professionals in drug development, this document outlines the core computational strategies for elucidating the electronic, structural, and spectroscopic properties of this molecule. While direct theoretical studies on this compound are not extensively available in current literature, this guide leverages established computational protocols from research on analogous pyrimidine derivatives to provide a robust framework for future investigations.

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of pharmaceuticals, including antimicrobial, anti-malarial, and anti-cancer agents. Their versatile biological activities often stem from their ability to interact with biological macromolecules. Theoretical studies, particularly those employing Density Functional Theory (DFT) and molecular docking, are indispensable for understanding these interactions at a molecular level, predicting molecular properties, and guiding the rational design of novel therapeutic agents and functional materials. This compound, as a member of this important class of compounds, presents a valuable target for in-silico investigation.

Methodologies for Theoretical Analysis

A comprehensive theoretical analysis of this compound would involve a multi-faceted approach, including geometry optimization, vibrational analysis, and the calculation of electronic properties. The following protocols are based on standard practices in computational chemistry for similar heterocyclic compounds.

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for investigating the structural and electronic properties of organic molecules.

Experimental Protocol: DFT Calculations

-

Molecular Structure Input: The initial 3D structure of this compound can be built using standard molecular modeling software.

-

Geometry Optimization: The molecular geometry should be optimized to find the lowest energy conformation. A widely used and effective method is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

-

Electronic Property Calculation: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP) can be calculated from the optimized geometry. These properties provide insights into the molecule's reactivity and intermolecular interaction sites.

-

NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework can be used to predict the ¹H and ¹³C NMR chemical shifts. The calculated spectra can then be compared with experimental data for validation. A study has reported the synthesis and proton NMR spectra of this compound, providing valuable experimental data for comparison.[1]

Molecular Docking Studies

To explore the potential biological activity of this compound, molecular docking simulations can be performed to predict its binding affinity and mode of interaction with specific protein targets.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The optimized 3D structure of this compound obtained from DFT calculations is used as the ligand. Appropriate protonation states at physiological pH should be assigned.

-

Receptor Preparation: A crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, GOLD, or Glide) is used to predict the binding poses of the ligand within the active site of the receptor. The simulation generates a set of possible conformations and orientations of the ligand, ranked by a scoring function that estimates the binding affinity.

-

Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the binding affinity.

Predicted Molecular Properties (Illustrative Data)

While specific quantitative data for this compound from theoretical studies is not yet published, the following tables present the types of data that would be generated, with illustrative values based on studies of similar pyrimidine derivatives.

Table 1: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Table 2: Predicted Vibrational Frequencies (Illustrative Major Peaks)

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3450 |

| C=O stretch (carboxylic acid) | 1720 |

| C=N stretch (pyrimidine ring) | 1610 |

| C-H stretch (methyl group) | 2980 |

Table 3: Molecular Docking Results with a Hypothetical Kinase (Illustrative)

| Parameter | Value |

| Binding Affinity | -8.2 kcal/mol |

| Key Interacting Residues | LYS78, GLU95, PHE150 |

| Type of Interactions | Hydrogen bonds, pi-stacking |

Visualizing Computational Workflows and Interactions

Visual representations of computational workflows and molecular interactions are crucial for understanding the complex relationships in theoretical studies.

Caption: A general workflow for the theoretical study of this compound.

Caption: Hypothetical binding interactions of this compound.

Conclusion

This technical guide provides a foundational framework for conducting theoretical studies on this compound. By employing the detailed DFT and molecular docking protocols, researchers can gain significant insights into the molecule's properties and potential applications. The illustrative data and workflows presented herein serve as a starting point for in-depth computational analyses. Such studies are anticipated to accelerate the discovery and development of new drugs and materials based on the versatile pyrimidine scaffold.

References

Physicochemical Characterization of 4-Methylpyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methylpyrimidine-5-carboxylic acid. Due to the limited availability of experimental data in public literature, this document outlines the known properties and provides detailed experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Chemical Identity and Physical Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| Molecular Weight | 138.126 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| CAS Number | 157335-92-7 | [1] |

Spectroscopic Data (Predicted and for Related Compounds)

Experimental spectroscopic data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and by comparison with the closely related compound, 4-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring protons, the methyl group protons, and the carboxylic acid proton. The aromatic protons will appear in the downfield region, the methyl protons as a singlet in the upfield region, and the carboxylic acid proton as a broad singlet at a significantly downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine ring, the methyl group, and the carboxylic acid carbonyl group. The carbonyl carbon is expected to have the most downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band between 1760-1690 cm⁻¹.

-

C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1600-1400 cm⁻¹ region.

-

C-H stretches (aromatic and methyl): Bands around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

UV-Vis Spectroscopy

The UV-Vis spectrum in a suitable solvent is expected to show absorption bands corresponding to the π → π* transitions of the pyrimidine ring.

Experimental Protocols

To obtain precise and reliable physicochemical data for this compound, the following experimental protocols are recommended.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Solubility

The solubility of the compound should be determined in a range of solvents relevant to pharmaceutical development, including water, buffers at various pH values, and common organic solvents.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of LogP

The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method with n-octanol and water.

Methodology:

-

A solution of this compound is prepared in either water or n-octanol.

-

Equal volumes of the n-octanol and water phases are combined in a flask with the dissolved compound.

-

The flask is shaken vigorously to allow for partitioning of the compound between the two phases and then left to separate.

-

The concentration of the compound in each phase is determined by a suitable analytical method.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

IR Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar.

-

Place the mixture in a pellet press and apply pressure to form a transparent pellet.

-

Acquire the IR spectrum using an FTIR spectrometer.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the physicochemical characterization and a logical diagram for assessing the compound's properties for drug development.

References

An In-depth Technical Guide to 4-Methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a representative synthetic protocol, and its relevance in biological pathways. This document aims to serve as a valuable resource for researchers and professionals involved in the study and application of pyrimidine-based compounds.

Chemical Identity and Nomenclature

The rigorous identification and correct naming of a chemical compound are fundamental for scientific communication and research. This section details the IUPAC name and known synonyms for this compound.

IUPAC Name: this compound[1]

Synonyms:

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in research and development, influencing factors such as solubility, stability, and bioavailability. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.126 g/mol | [1] |

| CAS Number | 157335-92-7 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available |

Synthesis of Pyrimidine-5-Carboxylic Acid Derivatives

Representative Experimental Protocol: One-Pot Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol describes a solvent-less synthesis approach for a structurally related compound.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethyl acetoacetate

-

Urea

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O) as a catalyst

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol for recrystallization

Procedure:

-

In a mortar, combine the aromatic aldehyde (0.1 M), ethyl acetoacetate (0.1 M), and urea (0.15 M).

-

Add a catalytic amount of CuCl₂·2H₂O to the mixture.

-

Grind the mixture using a pestle for 7-10 minutes at room temperature.

-

Add a few drops of concentrated HCl and continue grinding for another 10 minutes.

-

Allow the reaction mixture to stand overnight.

-

The resulting solid product is then purified by recrystallization from methanol. The solution is gently heated in a water bath to dissolve the solid, filtered, and then allowed to cool to form crystals.

This method is an example of a green chemistry approach, being solvent-free and efficient for generating pyrimidine derivatives.[2]

Biological Context and Signaling Pathways

Pyrimidine derivatives are fundamental components of nucleic acids and are involved in numerous cellular processes. The de novo synthesis of pyrimidines is a critical pathway for cell growth and proliferation, making it a target for therapeutic intervention, particularly in oncology.

Cancer cells often exhibit upregulated de novo nucleotide synthesis to support rapid proliferation. This process is frequently driven by oncogenic signaling pathways such as the PI3K/Akt/mTOR pathway. The activation of this pathway promotes the uptake of nutrients and directs metabolic flux towards the synthesis of macromolecules, including nucleotides.[3] Therefore, compounds like this compound, as building blocks or analogues of endogenous pyrimidines, are of significant interest in the study of cancer metabolism and the development of novel anticancer agents.[4][5]

The following diagram illustrates the conceptual relationship between growth factor signaling and the de novo synthesis of pyrimidines, a pathway in which pyrimidine carboxylic acids are key intermediates.

Figure 1: A simplified diagram showing the upregulation of de novo pyrimidine synthesis by the PI3K/Akt/mTOR signaling pathway, leading to cell proliferation.

Applications and Research Interest

Derivatives of pyrimidine carboxylic acid are explored for a variety of therapeutic applications. Their ability to serve as scaffolds for the synthesis of more complex molecules makes them valuable in drug discovery. Research has shown that pyrimidine-based compounds can act as inhibitors of various enzymes and receptors, leading to their investigation as:

-

Anticancer Agents: By targeting pathways essential for tumor growth.[4]

-

Antimicrobial Agents: Showing efficacy against various bacteria and fungi.[6][7]

-

Enzyme Inhibitors: For example, in the study of α-glucosidase inhibition for antidiabetic applications.[6]

The structural motif of this compound presents a versatile platform for chemical modification to develop novel therapeutic agents.

References

Navigating the Acid-Base Landscape of 4-Methylpyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core, a fundamental structure in numerous biologically active molecules, including nucleic acids. The presence of both a methyl group and a carboxylic acid moiety on the pyrimidine ring imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. A critical parameter governing the behavior of this molecule in biological systems is its acid dissociation constant (pKa). The pKa value dictates the extent of ionization at a given pH, which in turn influences crucial pharmacokinetic and pharmacodynamic properties such as solubility, membrane permeability, receptor binding, and metabolic stability. This guide provides an in-depth overview of the theoretical and practical considerations for determining the pKa and dissociation constant of this compound.

Theoretical Framework: Understanding pKa and the Dissociation Constant (Ka)

The acid dissociation constant (Ka) is a quantitative measure of the strength of an acid in solution. It is the equilibrium constant for the chemical reaction involving the dissociation of an acid (HA) into a proton (H+) and its conjugate base (A-).

HA ⇌ H⁺ + A⁻

The Ka is expressed as:

Ka = [H⁺][A⁻] / [HA]

Where [H⁺], [A⁻], and [HA] are the equilibrium concentrations of the proton, the conjugate base, and the undissociated acid, respectively. A larger Ka value indicates a stronger acid, as it signifies a greater degree of dissociation.

Due to the wide range of Ka values, it is often more convenient to use the logarithmic scale, pKa, which is defined as the negative base-10 logarithm of the Ka.

pKa = -log₁₀(Ka)

A lower pKa value corresponds to a larger Ka and thus a stronger acid. The Henderson-Hasselbalch equation relates pKa to pH and the ratio of the concentrations of the dissociated and undissociated forms of the acid:

pH = pKa + log₁₀([A⁻]/[HA])

This relationship is fundamental in predicting the ionization state of a compound at a specific pH. When the pH is equal to the pKa, the concentrations of the undissociated acid and its conjugate base are equal.

Data on pKa and Dissociation Constant

For comparison, predicted pKa values for related pyrimidine monocarboxylic acids are presented below. These values are typically generated using software like ACD/pKa DB, which employs a fragment-based approach and Hammett-type equations.

| Compound | Predicted pKa | Predicted Ka |

| Pyrimidine-2-carboxylic acid | 3.08 ± 0.10 | 8.32 x 10⁻⁴ |

| Pyrimidine-4-carboxylic acid | 2.81 ± 0.10[1] | 1.55 x 10⁻³[1] |

Note: These values are computationally predicted and may differ from experimental values. The pKa of this compound is expected to be in a similar range, with the methyl group likely having a minor electron-donating effect, potentially leading to a slightly higher pKa compared to the unsubstituted analogs.

Experimental Protocols for pKa Determination

Several robust experimental techniques are employed to determine the pKa of ionizable compounds. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a co-solvent system (e.g., water-methanol) if solubility is limited. The initial concentration is typically in the millimolar range.

-

Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa by monitoring the pH-dependent chemical shifts of protons near the ionization center.

Methodology:

-

Sample Preparation: A series of solutions of this compound are prepared in a suitable solvent (often D₂O to avoid the large water signal) across a range of pH values (or pD in the case of D₂O).

-

NMR Data Acquisition: ¹H NMR spectra are recorded for each sample.

-

Data Analysis: The chemical shifts of protons on or adjacent to the pyrimidine ring and the carboxylic acid group are monitored. As the carboxylic acid deprotonates, the electron density around nearby protons changes, leading to a shift in their resonance frequencies. A plot of the chemical shift of a specific proton versus pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.

UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore and its UV-Vis absorbance spectrum changes upon ionization.

Methodology:

-

Sample Preparation: A series of buffered solutions with known pH values are prepared. A stock solution of this compound is added to each buffer to a constant final concentration.

-

Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated species have different molar absorptivities is plotted against pH. The resulting sigmoidal curve is analyzed to determine the pKa at the inflection point.

Capillary Electrophoresis (CE)

CE is a powerful technique for pKa determination that requires only a small amount of sample.

Methodology:

-

Buffer Preparation: A series of background electrolytes (buffers) with different pH values are prepared.

-

Sample Injection and Separation: A small plug of the this compound solution is injected into a capillary filled with one of the buffers. A voltage is applied across the capillary, causing the analyte to migrate.

-

Mobility Measurement: The effective electrophoretic mobility of the analyte is measured at each pH. The mobility changes with the degree of ionization.

-

Data Analysis: A plot of the effective mobility versus pH produces a sigmoidal curve. The pKa is determined from the pH at which the mobility is halfway between the mobility of the fully protonated and fully deprotonated forms.

Visualizations

Caption: General experimental workflow for pKa determination.

Caption: Simplified overview of pyrimidine metabolic pathways.

Conclusion